molecular formula C15H13BrFNO2 B291321 N-(4-bromo-2-fluorophenyl)-2-(4-methylphenoxy)acetamide

N-(4-bromo-2-fluorophenyl)-2-(4-methylphenoxy)acetamide

Cat. No. B291321
M. Wt: 338.17 g/mol
InChI Key: WCTSQOPCJCFYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-2-(4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BFMPA and is a white crystalline solid that is soluble in organic solvents. The purpose of

Mechanism of Action

BFMPA works by inhibiting the activity of TRPV1 channels, which are involved in pain sensation, temperature regulation, and other physiological processes. TRPV1 channels are activated by various stimuli, including heat, capsaicin, and acid, and are involved in the sensation of pain. BFMPA binds to TRPV1 channels and inhibits their activity, thereby reducing pain sensation.
Biochemical and Physiological Effects:
BFMPA has been shown to have a number of biochemical and physiological effects, including the inhibition of TRPV1 channels, the reduction of pain sensation, and the inhibition of cancer cell growth. Additionally, BFMPA has been shown to have potential as a tool for studying the function of TRPV1 channels in the brain.

Advantages and Limitations for Lab Experiments

BFMPA has a number of advantages for use in lab experiments, including its ability to inhibit the activity of TRPV1 channels and its potential as a novel analgesic and anticancer agent. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are a number of future directions for research on BFMPA, including further studies on its mechanism of action, potential side effects, and efficacy as an analgesic and anticancer agent. Additionally, BFMPA may have potential applications in other fields, such as drug discovery and neuroscience research. Overall, BFMPA is a promising compound that has the potential to make significant contributions to various fields of research.

Synthesis Methods

BFMPA can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-fluoroaniline with 4-methylphenol to form the intermediate 4-bromo-2-fluoro-N-(4-methylphenoxy)aniline. This intermediate is then reacted with ethyl chloroacetate to form the final product, N-(4-bromo-2-fluorophenyl)-2-(4-methylphenoxy)acetamide.

Scientific Research Applications

BFMPA has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BFMPA has been shown to have potential as a novel analgesic agent due to its ability to inhibit the activity of TRPV1 channels, which are involved in pain sensation. In neuroscience, BFMPA has been shown to have potential as a tool for studying the function of TRPV1 channels in the brain. In cancer research, BFMPA has been shown to have potential as a novel anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

Molecular Formula

C15H13BrFNO2

Molecular Weight

338.17 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C15H13BrFNO2/c1-10-2-5-12(6-3-10)20-9-15(19)18-14-7-4-11(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19)

InChI Key

WCTSQOPCJCFYRH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)F

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.